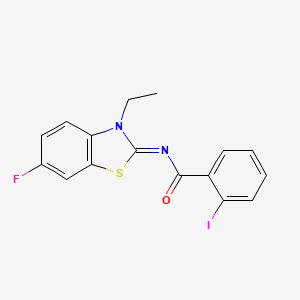

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

説明

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a benzothiazole-derived compound characterized by a planar, conjugated heterocyclic core. The benzothiazole ring is substituted with an ethyl group at position 3 and a fluorine atom at position 6, while the 2-iodobenzamide moiety is attached via an imine (ylidene) linkage. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and radiopharmaceuticals.

特性

IUPAC Name |

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FIN2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDOXLBSEAFJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FIN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound, with the CAS number 865545-05-7, has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases such as cancer and infections.

Molecular Structure

The molecular formula of N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is . The presence of the benzothiazole moiety contributes to its biological activity, while the iodo and fluoro substituents enhance its reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves multi-step procedures including the formation of the benzothiazole ring through cyclization reactions and subsequent functionalization. The synthetic routes often utilize coupling agents under mild conditions to ensure high yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide have been evaluated for their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

In addition to antitumor activity, benzothiazole derivatives have demonstrated antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed that these compounds can effectively inhibit bacterial growth. For example, compounds featuring similar structural motifs showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .

The mechanism by which N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological responses. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential .

Study 1: Antitumor Efficacy

A study published in 2021 focused on a series of newly synthesized benzothiazole derivatives, including those structurally related to N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide. These compounds were tested in both 2D and 3D cell cultures. The results showed that certain derivatives had a higher efficacy in 2D cultures compared to 3D cultures, highlighting the importance of testing conditions in evaluating drug efficacy .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of various benzothiazole derivatives against both bacterial and fungal strains. The study utilized broth microdilution methods following CLSI guidelines. Compounds similar to N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide exhibited significant antibacterial activity against E. coli and S. aureus, suggesting their potential use in treating bacterial infections .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Formation of Benzothiazole Ring | Cyclization of 2-amino thiophenol with aldehydes/ketones |

| Coupling Reaction | Use of coupling agents like EDC or DCC |

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H12FIN2OS

- Molecular Weight : 398.34 g/mol

- CAS Number : 865545-05-7

The structure features a benzothiazole moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Medicinal Chemistry

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide exhibits potential as a therapeutic agent due to its interaction with various biological targets:

- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been documented to exhibit activity against various bacterial strains, which could be explored further for developing new antibiotics .

Biological Studies

The compound is being investigated for its biological mechanisms:

- Enzyme Inhibition : The mechanism of action may involve the inhibition of key enzymes such as kinases or proteases that play roles in disease progression. This inhibition could lead to reduced cell proliferation and increased apoptosis in target cells.

Material Science

In addition to its biological applications, N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is explored for its material properties:

- Fluorescent Materials : The compound's structural characteristics make it suitable for use in developing fluorescent materials, which can be utilized in sensors and imaging applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of benzothiazole derivatives, including compounds similar to N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide. The results showed a significant reduction in cell viability in various cancer cell lines, indicating the potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on benzothiazole derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. Compounds structurally related to N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide exhibited promising results, warranting further exploration into their antimicrobial potential .

Summary of Applications

| Application Area | Potential Benefits |

|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties |

| Biological Studies | Enzyme inhibition leading to therapeutic effects |

| Material Science | Development of fluorescent materials |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

N-[(2E)-3-ethyl-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-2-methylpropanamide ():

This analog replaces the 2-iodobenzamide group with a 2-methylpropanamide. The absence of iodine limits its utility in radiolabeling, but the methylpropanamide group may enhance metabolic stability due to reduced steric hindrance.- N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (): Substituting the iodine with a fluorine atom at the benzamide’s meta position alters electronic properties.

Benzothiazole Acetamide Derivatives ():

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature trifluoromethyl or methoxy groups on the benzothiazole. These substituents enhance electron-withdrawing effects, which could influence binding affinity in therapeutic targets but lack iodine for imaging applications.

Table 1: Structural and Electronic Comparisons

Functional Group Modifications in Benzamide Derivatives

N-(tert-butyl)-2-iodobenzamide ():

This simpler analog lacks the benzothiazole core but retains the 2-iodobenzamide group. Its tert-butyl group may improve solubility but reduces conjugation, limiting applications in targeting planar biological structures.- Methyl 2-(2-iodobenzamido)-acetate (): The addition of a methyl ester increases hydrophilicity, making it more suitable for aqueous formulations.

Table 2: Comparative Pharmacological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。